(S)-2-Amino-2-phenylacetamide hydrochloride
CAS No.: 60079-51-8
VCID: VC21538420
Molecular Formula: C10H14ClNO3
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral organic compound with significant importance in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its molecular formula C₈H₁₁ClN₂O and molecular weight of approximately 186.64 g/mol . This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Synthesis MethodsThe synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-phenylacetic acid with hydrochloric acid under controlled conditions. The process includes:
Chemical Reactions and Derivatives(S)-2-Amino-2-phenylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction. Biological Activity and ApplicationsThis compound exhibits significant biological activity, including antimicrobial properties against various bacterial strains and enzyme inhibition, notably of indoleamine 2,3-dioxygenase (IDO). IDO inhibition has implications for cancer therapy and immune modulation. Derivatives of (S)-2-Amino-2-phenylacetamide have shown promising anticancer properties in vitro. Enzyme Inhibition
Anticancer Activity
Research Findings and Future Directions |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 60079-51-8 | ||||||||||||
Product Name | (S)-2-Amino-2-phenylacetamide hydrochloride | ||||||||||||
Molecular Formula | C10H14ClNO3 | ||||||||||||
Molecular Weight | 186.64 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-2-phenylacetamide;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 | ||||||||||||
Standard InChIKey | MGZWCDQAKCHOBX-FVGYRXGTSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CO)[NH3+].[Cl-] | ||||||||||||
SMILES | C1=CC=C(C=C1)C(C(=O)N)N.Cl | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-] | ||||||||||||
Synonyms | L-Serinebenzylesterhydrochloride;60022-62-0;H-Ser-OBzl.HCl;SER(BZL).HCL;SBB064266;benzyl(2S)-2-amino-3-hydroxypropanoatehydrochloride;L-Serine,phenylmethylester;H-Ser-OBzlinvertedexclamationmarkcurrencyHCl;H-Ser.OBzl.HCl;PubChem19043;H-Ser-Obzlhydrochloride;L-serine-benzylesterHCl;SCHEMBL543358;serinebenzylesterhydrochloride;CTK7J6964;MGZWCDQAKCHOBX-FVGYRXGTSA-N;MolPort-009-199-980;ACT05184;ANW-33415;MFCD00038955;AKOS015847162;AKOS015889945;CS13835;DS-1078;AK-41494 | ||||||||||||
PubChem Compound | 22850726 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume